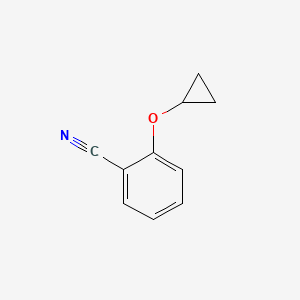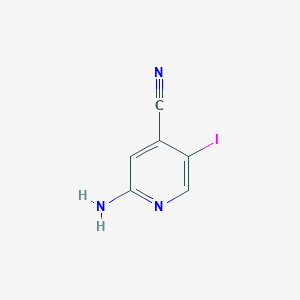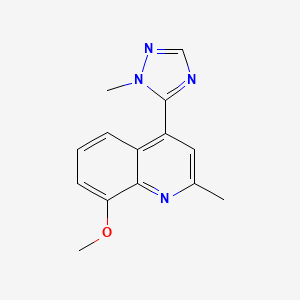
tert-butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by its complex structure, which includes a tert-butyl group, a fluorophenoxy moiety, and an aminoethyl side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection. Common synthetic routes may include:
Protection of Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions.
Coupling Reaction: The protected amino group is then coupled with a fluorophenoxypropyl intermediate using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing waste and production costs.
化学反応の分析
Types of Reactions
tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its unique structure allows for the exploration of specific molecular pathways and mechanisms.
Medicine
In medicine, tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate may have potential therapeutic applications. It could be investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system or immune response.
Industry
In industrial applications, this compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
作用機序
The mechanism of action of tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.
類似化合物との比較
Similar Compounds
- tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-chlorophenoxy)propyl)carbamate
- tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-bromophenoxy)propyl)carbamate
- tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-methylphenoxy)propyl)carbamate
Uniqueness
tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate is unique due to the presence of the fluorine atom in its structure. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes it distinct from other similar compounds with different substituents.
Conclusion
tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Further studies are needed to fully explore its potential and uncover new applications.
特性
分子式 |
C16H25FN2O3 |
|---|---|
分子量 |
312.38 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-2-[2-[(1R)-1-aminoethyl]-4-fluorophenoxy]propyl]carbamate |
InChI |
InChI=1S/C16H25FN2O3/c1-10(9-19-15(20)22-16(3,4)5)21-14-7-6-12(17)8-13(14)11(2)18/h6-8,10-11H,9,18H2,1-5H3,(H,19,20)/t10-,11+/m0/s1 |
InChIキー |
RQBLNMGEIXGIGR-WDEREUQCSA-N |
異性体SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)OC1=C(C=C(C=C1)F)[C@@H](C)N |
正規SMILES |
CC(CNC(=O)OC(C)(C)C)OC1=C(C=C(C=C1)F)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide](/img/structure/B13355308.png)
![12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13355315.png)

![4-((4-Hydroxy-2-oxo-4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-7-yl)oxy)-4-oxobutanoic acid](/img/structure/B13355318.png)
![6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13355343.png)
![6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355348.png)

![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol](/img/structure/B13355358.png)


![3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355382.png)


